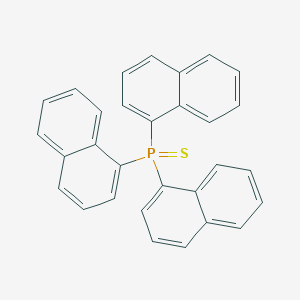
Trinaphthalen-1-ylphosphane sulfide
描述
Trinaphthalen-1-ylphosphane sulfide (CAS: 3411-49-2) is a triarylphosphine sulfide derivative where three 1-naphthyl groups are bonded to a central phosphorus atom, which is further coordinated to a sulfur atom. Its systematic IUPAC name is This compound, and it is also referred to as tri(1-naphthyl)phosphine sulfide or tris(1-naphthalenyl)phosphine sulfide . The compound’s structure imparts significant steric bulk and electronic delocalization due to the extended π-system of the naphthyl substituents. This makes it distinct from simpler triarylphosphine sulfides like triphenylphosphine sulfide, as the naphthyl groups enhance rigidity and influence coordination behavior in metal complexes .
属性
CAS 编号 |
3411-49-2 |
|---|---|
分子式 |
C30H21PS |
分子量 |
444.5 g/mol |
IUPAC 名称 |
trinaphthalen-1-yl(sulfanylidene)-λ5-phosphane |
InChI |
InChI=1S/C30H21PS/c32-31(28-19-7-13-22-10-1-4-16-25(22)28,29-20-8-14-23-11-2-5-17-26(23)29)30-21-9-15-24-12-3-6-18-27(24)30/h1-21H |
InChI 键 |
ZZTQDGOSPLPDHX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2P(=S)(C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65 |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trinaphthalen-1-ylphosphane sulfide typically involves the reaction of trinaphthalen-1-ylphosphane with elemental sulfur. The reaction is carried out under inert conditions to prevent oxidation and other side reactions. The general reaction can be represented as follows:
P(1-Nap)3+S8→P(1-Nap)3S
This reaction is usually conducted in an organic solvent such as toluene or dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
Trinaphthalen-1-ylphosphane sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to trinaphthalen-1-ylphosphane.
Substitution: The naphthyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the reaction conditions and reagents used .
科学研究应用
Trinaphthalen-1-ylphosphane sulfide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of trinaphthalen-1-ylphosphane sulfide involves its interaction with molecular targets through its phosphorus and sulfur atoms. These interactions can lead to the formation of stable complexes with metals and other substrates. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile reagent in synthetic chemistry .
相似化合物的比较
Key Observations :
- Steric Effects : The 1-naphthyl groups in this compound create a highly congested environment around the phosphorus center, limiting its accessibility in coordination chemistry compared to less bulky analogs like triphenylphosphine sulfide .
- Electronic Effects : While sulfur’s lone pairs contribute to electron donation, the naphthyl groups’ electron-withdrawing nature slightly reduces the compound’s overall electron-donating capacity compared to tris(2-furyl)phosphine sulfide, where oxygen atoms enhance electron density .
2.3. Thermal and Solubility Properties
- Thermal Stability : The compound exhibits higher thermal stability (decomposition >300°C) compared to triphenylphosphine sulfide (~250°C), attributed to the naphthyl groups’ aromatic stabilization .
- Solubility: It is sparingly soluble in polar solvents (e.g., ethanol, acetone) but dissolves well in chlorinated solvents (e.g., dichloromethane), contrasting with triphenylphosphine sulfide, which has better solubility in ethers and hydrocarbons .
Research Findings and Limitations
- Coordination Studies : this compound forms complexes with transition metals (e.g., Pd, Pt), but its steric bulk often results in slower reaction kinetics compared to phenyl-substituted analogs .
- Synthetic Challenges : The synthesis of this compound requires stringent conditions due to the low reactivity of 1-naphthyl groups, leading to lower yields than triphenylphosphine sulfide derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


